Structural and Mechanistic Profiling of 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride
Structural and Mechanistic Profiling of 4-(Aminomethyl)cyclohexane-1-carboxamide Hydrochloride
A Technical Whitepaper on Scaffold Utility, Melanogenesis Regulation, and Peptide Conjugation
Executive Summary
4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a highly versatile small-molecule scaffold and bioactive derivative of Tranexamic Acid (TXA). While TXA is globally recognized as an antifibrinolytic and hemostatic agent, its zwitterionic nature severely limits its topical bioavailability. By converting the carboxylic acid moiety into a primary carboxamide, researchers have engineered a molecule that bypasses these pharmacokinetic limitations. This structural evolution not only enhances epidermal penetration but also shifts the molecule's primary utility toward dermato-pharmacology—specifically as a potent inhibitor of the plasmin-melanogenesis axis and as a foundational building block for advanced peptide synthesis.
This guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and self-validating experimental protocols for drug development professionals.
Physicochemical Profiling & Structural Elucidation
The fundamental advantage of 4-(Aminomethyl)cyclohexane-1-carboxamide lies in its 3D conformation. The most pharmacologically active isomer is the (1r,4r)-trans conformation. In this state, the cyclohexane ring adopts a rigid chair conformation where both the aminomethyl and carboxamide groups occupy diequatorial positions. This specific geometry minimizes 1,3-diaxial steric clashes and perfectly spaces the functional groups (~7 Å apart) to mimic the amino acid lysine, which is the critical binding determinant for the kringle domains of target proteins.
Furthermore, the amidation of the carboxylate group abolishes the zwitterionic character present in standard TXA. At physiological pH, the molecule exists primarily as a mono-cation (protonated primary amine), which significantly increases its lipophilicity (LogP) and enables efficient partitioning into the lipid-rich stratum corneum 1.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₁₇ClN₂O (Base: C₈H₁₆N₂O) |
| Molecular Weight | 192.69 g/mol |
| CAS Number (General HCl) | 1384429-14-4 |
| CAS Number ((1r,4r)-trans HCl) | 38697-93-7 |
| SMILES String | NCC1CCC(C(N)=O)CC1.Cl |
| Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) |
Mechanistic Pharmacology: The Plasmin-Melanogenesis Axis
The causality behind utilizing a hemostatic analog for hyperpigmentation lies in the paracrine signaling between keratinocytes and melanocytes. Upon UV exposure, keratinocytes secrete urokinase-type plasminogen activator (uPA), converting extracellular plasminogen into active plasmin. Plasmin subsequently hydrolyzes the extracellular matrix and triggers the release of arachidonic acid (AA) and prostaglandins. These lipid mediators act as potent paracrine stimulators on adjacent melanocytes, upregulating Microphthalmia-associated transcription factor (MITF) and its downstream target, Tyrosinase, culminating in melanin synthesis 2.
4-(Aminomethyl)cyclohexane-1-carboxamide acts as a dual-node inhibitor. First, it competitively binds to the lysine-binding sites of plasminogen, sterically blocking its activation by uPA. Second, due to its enhanced intracellular penetration, it directly suppresses MITF expression within the melanocyte, downregulating tyrosinase activity at the transcriptional level 3.
Fig 1: Dual-action inhibitory mechanism of TXA-Amide on the plasmin-melanogenesis signaling axis.
Table 2: Comparative Pharmacological Profile
| Parameter | Tranexamic Acid (TXA) | TXA-Amide Scaffold | Mechanistic Causality |
| Physiological State | Zwitterionic | Cationic Amine / Neutral Amide | Amidation removes the acidic carboxylate, altering the isoelectric point. |
| Skin Permeability | Low | High | Loss of zwitterionic character increases lipophilicity, enhancing stratum corneum penetration. |
| Melanogenesis Inhibition | Moderate | High (up to 50% reduction) | Enhanced intracellular accumulation leads to stronger MITF and tyrosinase suppression. |
Synthetic Workflows: Peptide Conjugation
To further enhance efficacy, 4-(Aminomethyl)cyclohexane-1-carboxamide is frequently utilized as an N-terminal capping agent in Solid-Phase Peptide Synthesis (SPPS) to create "tranexamic acid-peptide fusions" (typically 2 to 6 amino acids in length) 3.
Self-Validating Protocol: SPPS of TXA-Amide Fusions
Causality & Logic: The primary amine on the aminomethyl group is sterically hindered by the bulk of the cyclohexane ring. Therefore, standard coupling reagents (like DIC/HOBt) often yield incomplete reactions. We utilize HATU/DIPEA, which generates a highly reactive OAt ester, overcoming the steric barrier.
-
Resin Preparation: Swell Rink Amide AM resin in DMF/DCM (1:1) for 30 minutes to maximize surface area exposure.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min).
-
Coupling: Add 3.0 eq of the Fmoc-amino acid, 2.9 eq HATU, and 6.0 eq DIPEA. React for 60 minutes.
-
Validation Check (The Kaiser Test): Perform a ninhydrin test.
-
Self-Validation: A yellow solution confirms >99% coupling (no free amines). A blue solution indicates failed coupling, triggering an automatic re-coupling step before proceeding. This prevents the accumulation of deletion sequences.
-
-
N-Terminal Capping: After the final amino acid is deprotected, couple 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride using the same HATU/DIPEA chemistry.
-
Cleavage: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Causality: TIPS (Triisopropylsilane) acts as a carbocation scavenger, preventing the re-alkylation of the sensitive carboxamide group during global deprotection.
Fig 2: Self-validating SPPS workflow with Kaiser Test feedback loop for TXA-Amide peptide fusions.
Efficacy & Stability Assays
To prove the biological efficacy of the synthesized TXA-amide derivatives, a dual-readout in vitro assay is required.
Self-Validating Protocol: In Vitro Melanogenesis Inhibition
Causality & Logic: Measuring melanin reduction alone is scientifically flawed because a highly toxic compound will kill cells, naturally resulting in less melanin. A self-validating protocol must couple the functional readout (melanin absorbance) with a metabolic viability readout (MTT assay) to prove true enzymatic inhibition rather than mere cytotoxicity.
-
Cell Seeding: Plate B16F10 murine melanoma cells at a density of 1×10⁴ cells/well in a 96-well plate. Incubate for 24 hours.
-
Induction & Treatment: Co-treat the cells with 200 nM α-MSH (to strongly induce MITF/Tyrosinase and provide a dynamic measurable range) and the TXA-amide compound (0.01% to 5.0% w/v) 3.
-
Functional Readout (Melanin): After 72 hours, lyse the cells in 1N NaOH at 80°C for 1 hour to solubilize intracellular melanin. Measure absorbance at 405 nm.
-
Validation Readout (Viability): In a parallel replicate plate, add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO and read at 570 nm.
-
Data Acceptance Criteria: The melanin reduction data is only considered valid if the MTT viability readout remains ≥ 95% compared to the untreated control. Under these strict parameters, TXA-amide derivatives have demonstrated up to a 50% suppression in melanin production 3.
Safety, Handling, and Regulatory Integrity
As a highly active primary amine hydrochloride salt, strict adherence to handling protocols is required to maintain compound integrity and researcher safety 4.
-
Storage: Must be stored at room temperature in a tightly sealed, desiccated container. The carboxamide group is susceptible to slow hydrolysis into the carboxylic acid (reverting to standard TXA) if exposed to high ambient humidity over prolonged periods.
-
PPE Requirements: Nitrile gloves, safety goggles, and a well-ventilated fume hood. The compound is classified under STOT SE 3 (Target Organ Toxicity - Single Exposure) due to potential respiratory irritation upon inhalation of fine dust 4.
References
- Google Patents (WO2018004281A2).Acide tranexamique-peptide ayant une activité de blanchiment de la peau et ses utilisations.
- Google Patents (KR20180002970A).Tranexamic acid-Peptide Fusions With the Effect of Skin Whitening And Using Thereof.
-
NextSDS. (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride Chemical Substance Information & Hazard Classifications. Retrieved from:[Link]
Sources
- 1. Cyclohexane carboxamide | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2018004281A2 - Acide tranexamique-peptide ayant une activité de blanchiment de la peau et ses utilisations - Google Patents [patents.google.com]
- 3. KR20180002970A - Tranexamic acid-Peptide Fusions With the Effect of Skin Whitening And Using Thereof - Google Patents [patents.google.com]
- 4. nextsds.com [nextsds.com]
